molecular formula C2H7BrClN B1590672 2-Bromoethylamine hydrochloride CAS No. 58861-74-8

2-Bromoethylamine hydrochloride

Cat. No.: B1590672
CAS No.: 58861-74-8
M. Wt: 160.44 g/mol
InChI Key: OLYBTQCLJOBELT-UHFFFAOYSA-N
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Description

2-Bromoethylamine hydrochloride (CAS 58861-74-8) is an alkylammonium salt with the molecular formula C₂H₇BrClN and an average molecular weight of 160.44 g/mol . It is a white crystalline solid with a melting point of 168–170°C . The compound features a bromine atom at the β-position of the ethylamine backbone, making it a versatile alkylating agent in organic synthesis. Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in aqueous or mixed-solvent reaction systems.

This compound is widely employed in the synthesis of pharmaceuticals, macrocyclic ligands, and functionalized biomolecules. For example, it serves as a key intermediate in the preparation of Clorgyline hydrochloride (a monoamine oxidase inhibitor) and Evofosfamide (a hypoxia-activated prodrug) . Additionally, it is utilized in the construction of azacrown ethers for lanthanide-based luminescent complexes and in click chemistry to introduce azide functionalities .

Preparation Methods

Preparation Methods of 2-Bromoethylamine Hydrochloride

Bromination of Ethanolamine Followed by Hydrochloride Salt Formation

One classical and widely documented route to this compound involves the bromination of ethanolamine, then converting the free amine to its hydrochloride salt. The process can be summarized as follows:

  • Starting Material: Ethanolamine (2-aminoethanol)
  • Brominating Agent: Hydrobromic acid (HBr) or bromine sources
  • Reaction Conditions: Controlled temperature (0–10 °C), dropwise addition of ethanolamine to hydrobromic acid, followed by heating to remove water azeotropically
  • Isolation: Cooling, filtration, and washing with cold acetone to yield the hydrobromide salt

Although this describes hydrobromide salt preparation, the hydrochloride salt is typically prepared analogously by substituting hydrobromic acid with hydrochloric acid.

Key reaction details from ChemicalBook for hydrobromide synthesis (analogous for hydrochloride):

Parameter Details
Molar ratio (Ethanolamine:HBr) 1:9
Temperature 0–10 °C during addition
Addition time 25–30 minutes
Heating for water removal 12 hours at 135–145 °C
Yield 99%
Purity 99.5%
Melting point 172–174 °C (hydrobromide salt)

This method involves azeotropic removal of water to drive the reaction to completion and isolate the salt in high purity and yield.

Industrial Process for High Purity 2-Bromoethylamine Hydrobromide (Patent DD258803A1)

A patented industrial process focuses on simplifying the preparation of 2-bromoethylamine hydrobromide with high yield and purity, avoiding complex distillation columns and reflux steps:

  • Step 1: React ethanolamine with hydrobromic acid in stoichiometric amounts to form ethanolamine hydrobromide.
  • Step 2: Remove water formed during salt formation by direct or azeotropic distillation without a column, heating to ~130 °C.
  • Step 3: Add concentrated hydrobromic acid to the residue and slowly distill off hydrobromic acid over ~10 hours until internal temperature rises to ~130 °C again.
  • Step 4: Further hydrobromic acid removal under vacuum at 115–125 °C.
  • Step 5: Cool residue to ~80 °C, dissolve in isopropanol, treat with activated charcoal, filter, and recrystallize to obtain pure 2-bromoethylamine hydrobromide.

This method avoids working under pressure, refluxing, and handling large volumes of dilute acid, streamlining production.

Step Conditions/Details
Salt formation Ethanolamine + HBr, stoichiometric, room temp
Water removal Direct/azeotropic distillation, ~130 °C
Acid addition & distillation Concentrated HBr added, slow distillation ~10 h, ~130 °C internal temp
Vacuum drying 115–125 °C under vacuum
Recrystallization In isopropanol, activated charcoal treatment, filtration

Though described for hydrobromide, similar principles apply for hydrochloride salt preparation by substituting hydrobromic acid with hydrochloric acid.

Alternative Route via Potassium Phthalimide and Ethylene Bromide (Organic Syntheses)

An alternative synthetic route to β-bromoethylamine salts involves:

  • Step 1: Reaction of potassium phthalimide with ethylene bromide to form N-(2-bromoethyl)phthalimide.
  • Step 2: Hydrolysis of the phthalimide derivative to yield 2-bromoethylamine.
  • Step 3: Subsequent treatment with hydrochloric acid to form this compound.

This method is more complex but useful for obtaining the free amine intermediate and its salts without direct bromination of ethanolamine.

Step Reagents/Conditions
N-alkylation Potassium phthalimide + ethylene bromide
Hydrolysis Acidic or basic hydrolysis of phthalimide
Salt formation Treatment with HCl to form hydrochloride salt

This route is documented in Organic Syntheses and is valuable for selective synthesis when avoiding direct bromination.

Use of 2-Bromoethylamine Hydrobromide as a Starting Material

In some synthetic applications, 2-bromoethylamine hydrobromide is used directly as a reagent, prepared by the above methods, and sometimes converted to the hydrochloride salt by ion exchange or neutralization.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct bromination of ethanolamine Ethanolamine Hydrobromic acid (or HCl) 0–10 °C addition, heating 12 h, azeotropic water removal 99 High purity; hydrobromide salt reported; analogous for hydrochloride
Industrial patented process (DD258803A1) Ethanolamine Hydrobromic acid Stepwise distillation, vacuum drying, recrystallization High Simplified industrial method; hydrobromide salt
Potassium phthalimide route Potassium phthalimide, ethylene bromide Hydrolysis, HCl Multi-step; N-alkylation, hydrolysis, salt formation Moderate More complex; alternative route

Research Findings and Notes

  • The direct bromination of ethanolamine in hydrobromic acid is the most straightforward and commonly used method, yielding high purity 2-bromoethylamine hydrobromide, which can be converted to the hydrochloride salt.
  • Industrial processes focus on improving yield and purity while simplifying operations, avoiding reflux and pressure equipment.
  • The potassium phthalimide route offers an alternative but involves more steps and reagents.
  • The choice of solvent for recrystallization (e.g., isopropanol) and purification steps (activated charcoal treatment) significantly impacts the purity of the final product.
  • No significant role of solvent or base catalysts is reported in the bromination step, as ethanolamine itself acts as both reactant and solvent in some protocols.
  • Although the hydrobromide salt is more frequently described, the hydrochloride salt preparation follows analogous principles, substituting hydrobromic acid with hydrochloric acid.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-Bromoethylamine hydrochloride participates in SN2 reactions due to the electrophilic nature of the β-carbon bonded to bromine. The bromide ion acts as a leaving group, facilitating substitution with nucleophiles such as amines, thiols, or hydroxide ions.

Reaction with Morpholine

This compound reacts with morpholine to form N-(2-aminoethyl)morpholine, a precursor to pharmaceuticals like moclobemide.

  • Conditions : Solvent-free, room temperature, 2-hour reaction time .

  • Yield : >70% under optimized conditions .

Alkylation of Biomolecules

The compound alkylates thiol and amine groups in proteins, enabling applications in chemical biology.

Protein Thiol Alkylation

In a study on retinal-binding protein CRABPII-CLE, 2-bromoethylamine alkylated cysteine residues to form thiolysine, mimicking lysine’s Schiff base formation capability:

  • Mechanism : Thiolate ion (S⁻) attacks the β-carbon, displacing bromide (SN2).

  • Evidence : UV spectroscopy confirmed Schiff base formation with retinal post-alkylation .

Computational Insights

DFT calculations (MP2/6-311++G**) compared pathways for alkylation:

PathwayActivation Barrier (kJ/mol)Favored Conditions
Intermolecular (CH₃S⁻)64.9Aqueous, pH > 7
Intramolecular (Aziridinium)105.0Hydrophobic environments

In aqueous solutions, intermolecular thiolate attack dominates due to lower energy barriers .

Cyclen Functionalization

This compound alkylates cyclen (1,4,7,10-tetraazacyclododecane) to produce bifunctional MRI contrast agents:

  • Conditions : Reaction in methanol with potassium hydroxide .

  • Product : Cyclen derivatives with pendant amine groups for chelating metal ions .

Cholic Acid Conjugation

The compound couples with cholic acid via carbodiimide-mediated amide bond formation:

  • Reagents : EDCI or DCC in anhydrous dichloromethane .

  • Application : Synthesis of bile acid-based drug delivery systems .

Hydrolysis and Stability

Under acidic or aqueous conditions, this compound undergoes hydrolysis:

  • Reaction :
    C2H7BrClN+H2OHOCH2CH2NH3+Cl+HBr\text{C}_2\text{H}_7\text{BrClN}+\text{H}_2\text{O}\rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_3^+\text{Cl}^-+\text{HBr}

  • Kinetics : Accelerated at elevated temperatures or low pH .

Scientific Research Applications

Vaccine Development

One of the notable applications of 2-bromoethylamine hydrochloride is in the preparation of vaccines, specifically for the inactivation of viruses such as the foot-and-mouth disease virus. Research indicates that binary ethylenimine (BEI), formed from this compound, effectively inactivates the virus while maintaining the immunogenicity of the resultant vaccine. The study demonstrated that vaccines prepared using BEI exhibited comparable immunogenicity to those prepared with traditional inactivants like ethylenimine . This application highlights the compound's significance in enhancing vaccine safety and efficacy.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds derived from this compound. For instance, researchers synthesized a series of thiazolino-2-pyridones that showed significant antichlamydial activity. These compounds were designed to inhibit chlamydial growth by targeting specific metabolic pathways within the bacteria . The findings suggest that derivatives of 2-bromoethylamine can serve as potential leads for developing new antimicrobial agents.

Organic Synthesis

This compound is employed as a key reagent in various organic synthesis reactions. It serves as an alkylating agent and is involved in the synthesis of thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions. This process allows for the creation of complex nitrogen-containing heterocycles that are valuable in medicinal chemistry .

Synthesis Examples

Reaction TypeProduct ExampleReference
S-alkylation-cyclodeaminationThiazolines and thiazines
Formation of N-(2-aminoethyl)morpholineMorpholine derivatives
Regioselective synthesis of aziridinesβ-Hydroxyethylaziridines

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. Studies indicate that while some derivatives exhibit promising biological activity, they also require careful evaluation for potential toxicity, particularly regarding neurotoxic effects . Understanding these toxicological aspects is crucial for advancing its applications in pharmaceuticals.

Mechanistic Studies

Mechanistic studies involving this compound have provided insights into its reactivity and interaction with biological targets. For example, it has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), which could have implications for neuroprotective strategies against dopaminergic neurotoxins . These findings underscore the compound's potential beyond mere synthetic utility, extending into therapeutic avenues.

Mechanism of Action

The mechanism of action of 2-Bromoethylamine hydrochloride involves its reactivity as an alkylating agent. It selectively alkylates nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This alkylation can modify protein function and activity, making it a valuable tool in proteomics and biochemical research .

Comparison with Similar Compounds

This section compares 2-bromoethylamine hydrochloride with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

2-Bromoethylamine Hydrobromide (CAS 2576-47-8)

  • Molecular Formula : C₂H₇Br₂N
  • Molecular Weight : 225.80 g/mol
  • Key Differences: Counterion: The hydrobromide salt contains Br⁻ instead of Cl⁻, resulting in a higher molecular weight and distinct solubility profiles. Bromide’s larger ionic radius may enhance solubility in polar aprotic solvents compared to the hydrochloride. Reactivity: Bromide is a superior leaving group to chloride in nucleophilic substitution (SN2) reactions. This makes the hydrobromide salt more reactive in alkylation steps, as evidenced by its use in synthesizing Evofosfamide and macrocyclic ligands . Applications: Preferred in reactions requiring rapid displacement, such as Mitsunobu couplings or multi-step ligand syntheses .

2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (CAS 1361381-50-1)

  • Molecular Formula : C₇H₉BrClN₂O
  • Molecular Weight : 277.52 g/mol
  • Key Differences: Structure: Incorporates a bromopyridinyl ether moiety, enabling π-π stacking interactions and enhanced binding to aromatic biological targets. Applications: Specialized in drug discovery for targeting kinase inhibitors or metalloenzymes, though specific uses are less documented in the provided evidence .

2-Chloroethylamine Hydrochloride (Hypothetical Comparison)

  • Stability: Potentially more stable under acidic conditions due to weaker Brønsted acidity of HCl compared to HBr.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound 2-Bromoethylamine Hydrobromide 2-((5-Bromopyridin-3-yl)oxy)ethanamine HCl
Molecular Formula C₂H₇BrClN C₂H₇Br₂N C₇H₉BrClN₂O
Molecular Weight 160.44 g/mol 225.80 g/mol 277.52 g/mol
Melting Point 168–170°C Not Reported Not Reported
Reactivity Moderate (Cl⁻ leaving group) High (Br⁻ leaving group) Low (steric hindrance)
Key Applications Macrocycle synthesis , MAO inhibitors Prodrug synthesis , ligand alkylation Targeted drug design (hypothetical)

Research Findings and Industrial Relevance

Macrocyclic Ligand Synthesis : this compound was used to alkylate azacrown ethers, forming trismacrocyclic ligands for europium and terbium complexes. The hydrochloride’s moderate reactivity allowed controlled stepwise synthesis .

This highlights the hydrobromide’s superiority in demanding alkylations.

Click Chemistry : The hydrochloride salt facilitated azide introduction via reaction with sodium azide, yielding 2-azidoethylamine for bioorthogonal applications .

Biological Activity

2-Bromoethylamine hydrochloride (BEA·HCl) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is an alkylating agent that primarily reacts with nucleophilic sites in biomolecules, particularly cysteine residues in proteins. The alkylation process modifies protein function and activity, making it a valuable tool in proteomics and biochemical research. The compound can be utilized in various chemical reactions, including:

  • Substitution Reactions: Involving nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
  • Alkylation Reactions: It introduces the 2-bromoethylamine group into target compounds, affecting their biological activity.

The specific mechanism of action involves the formation of S-aminoethyl cysteine from cysteine residues, which alters the structure and function of proteins involved in various cellular processes .

Antimicrobial Activity

Recent studies have highlighted the potential of BEA·HCl in antimicrobial applications. For instance, it has been investigated for its inhibitory effects against Chlamydia trachomatis. Compounds derived from BEA·HCl demonstrated significant reductions in chlamydial inclusion numbers and sizes when tested on infected HEp-2 cells. This suggests that BEA·HCl could be a promising starting point for developing new drugs targeting this pathogen .

Enzyme Inhibition

BEA·HCl has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). A study reported that certain derivatives of BEA·HCl exhibited moderate to good inhibitory activities against AChE, which is crucial for regulating neurotransmission in the central nervous system . The inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.

Study on Cysteine Alkylation

In a significant study focusing on protein identification, researchers utilized BEA·HCl to alkylate cysteine residues in hordeins. The alkylation facilitated improved identification through SDS-PAGE and subsequent in-gel tryptic digestion. This method demonstrates the utility of BEA·HCl in proteomic analyses, allowing for more accurate assessments of protein modifications .

Toxicity Assessments

Safety evaluations are crucial for any compound with potential therapeutic applications. Studies assessing the cytotoxicity of BEA·HCl derivatives indicated that while some compounds showed effective biological activity, they did not exhibit significant toxicity towards human cell lines at tested concentrations. For example, derivatives tested on HepG2 and SH-SY5Y cell lines demonstrated high cell viability even at elevated concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
This compoundContains bromineAlkylating agent; inhibits AChE and antimicrobial activity
2-Chloroethylamine hydrochlorideContains chlorineSimilar reactivity but less selective than BEA·HCl
3-Bromopropylamine hydrobromideAdditional methylene groupDifferent alkylating properties compared to BEA·HCl

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Bromoethylamine hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : this compound is typically synthesized via bromination of ethanolamine derivatives followed by hydrochlorination. For example, in the synthesis of Clorgyline hydrochloride, 2-bromoethylamine hydrobromide reacts with 2-chlorophenylhydrazine under controlled cyclization conditions . Yields vary significantly (50–80%) depending on reaction parameters:

  • Key variables : Temperature (maintained at 0–5°C during bromination), stoichiometry of brominating agents (e.g., PBr₃ or HBr), and reaction time.
  • Optimization : Higher yields (70–80%) are achieved using sodium borohydride reduction post-cyclization, which stabilizes intermediates .

Q. What purification techniques are recommended for this compound to achieve high purity?

  • Methodological Answer :

  • Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with a gradient of methanol in dichloromethane can separate brominated by-products (e.g., bis(2-bromoethyl)amine hydrobromide) .
  • Lyophilization : For hydrochloride salts, freeze-drying aqueous solutions ensures minimal decomposition and hygroscopicity .

Advanced Questions

Q. How do reaction conditions influence the nucleophilic substitution efficiency of this compound in forming secondary amines?

  • Methodological Answer : The bromine atom in this compound is highly electrophilic, making it reactive in SN₂ mechanisms. Efficiency depends on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines/thiols .
  • pH Control : Reactions in basic conditions (pH 9–10) deprotonate amines, accelerating substitution but risking hydrolysis. Acidic conditions stabilize the hydrochloride form, slowing reactivity .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling reactions with aryl boronic acids, expanding applications in medicinal chemistry .

Q. What analytical methods are most effective for characterizing this compound and detecting common impurities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O) shows characteristic peaks for the ethylamine chain (δ 3.4–3.6 ppm for CH₂Br and δ 2.8–3.0 ppm for NH₃⁺) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve impurities like unreacted ethanolamine or brominated by-products .
  • Elemental Analysis : Confirms Br and Cl content (theoretical: Br ≈ 34.2%, Cl ≈ 15.4%) to validate stoichiometry .

Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?

  • Methodological Answer : Discrepancies arise from:

  • By-product Formation : Competing reactions (e.g., elimination to ethylene) reduce yields. Use kinetic studies (e.g., in situ IR) to monitor intermediate stability .
  • Reagent Purity : Impurities in HBr or ethanolamine lower efficiency. Pre-purify reagents via distillation or use anhydrous conditions .
  • Scale Effects : Pilot-scale reactions may require slower addition rates to control exothermic bromination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of HCl/HBr vapors released during reactions .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact, as the compound is corrosive .
  • Storage : Keep in airtight, desiccated containers at 2–8°C to prevent hydrolysis to ethanolamine .

Properties

IUPAC Name

2-bromoethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrN.ClH/c3-1-2-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYBTQCLJOBELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480508
Record name 2-BROMOETHYLAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-74-8
Record name 2-BROMOETHYLAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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